4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine
Description
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine is a thiazole-based compound featuring a benzotriazole moiety and a 4-chlorophenyl substituent. This article compares its synthesis, structural features, and biological activity with structurally related compounds.
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5S/c17-11-5-7-12(8-6-11)18-16-19-13(10-23-16)9-22-15-4-2-1-3-14(15)20-21-22/h1-8,10H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRWHDBFWQOCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CSC(=N3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with sodium nitrite in acidic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling Reaction: The final step involves coupling the benzotriazole intermediate with the thiazole derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Application as a catalyst or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions and influencing various biochemical pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Core Thiazole Derivatives
Compound A : N-(4-Chlorophenyl)-1,3-thiazol-2-amine derivatives are widely studied. For example:
- : N-Substituted benzylidene-4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives were synthesized via condensation of 4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine with substituted benzaldehydes. These compounds demonstrated fungicidal activity against P. piricola at 50 mg/L .
- : 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine was structurally characterized via X-ray crystallography, revealing an extended conformation with thiazole and chlorophenyl rings inclined at 9.2° and 15.3°, respectively .
Comparison : The target compound’s benzotriazolemethyl group differentiates it from simpler benzylidene or triazole-substituted analogues. This substitution may enhance π-π stacking interactions or alter solubility.
Benzotriazole-Containing Analogues
Compound B: MortaparibMild (IUPAC: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine) is a co-inhibitor of Mortalin and PARP1. Its triazole-thiophene substituent contrasts with the benzotriazole group in the target compound, suggesting divergent biological targets .
Compound C: 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine () shares a triazole-thiazole core but replaces the benzotriazole with a benzothiazole.
Antifungal and Antimicrobial Activity
- : Thiazole-triazole hybrids showed 50–70% inhibition of P. piricola at 50 mg/L, attributed to the 4-chlorophenyl group’s electron-withdrawing effects .
Comparison : The benzotriazolemethyl group may enhance membrane permeability or target specificity compared to hydrazine or methoxy-substituted analogues.
Antiproliferative Potential
- : Benzothiazole-triazole hybrids demonstrated antiproliferative activity, suggesting that fused aromatic systems (e.g., benzotriazole) could improve cytotoxicity .
Physicochemical Properties
Biological Activity
4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-(4-chlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be illustrated as follows:
- Molecular Formula : C14H13ClN4S
- CAS Number : 300680-05-1
This compound features a benzotriazole moiety linked to a thiazole ring, which is known to enhance biological activity through various mechanisms.
Antibacterial Activity
Research has demonstrated that derivatives of benzotriazole exhibit notable antibacterial properties. The compound was tested against several bacterial strains including Escherichia coli and Bacillus subtilis. The results indicated that compounds with bulky hydrophobic groups showed enhanced antimicrobial activity. Specifically, modifications in the benzotriazole structure have been linked to increased efficacy against gram-positive and gram-negative bacteria .
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Antifungal Activity
The antifungal potential of this compound was evaluated against various fungi, including Candida albicans and Aspergillus niger. The introduction of electron-withdrawing groups on the benzotriazole ring significantly enhanced antifungal activity. Compounds exhibited MIC values ranging from 12.5 to 25 μg/mL against Aspergillus niger, indicating promising antifungal properties .
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 12.5 |
Anticancer Activity
The anticancer properties of benzotriazole derivatives have garnered attention due to their ability to inhibit tumor growth. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, one study reported that a related benzotriazole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 10 μM .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study screened a series of benzotriazole derivatives for their antimicrobial activity. The results indicated that compounds with specific substitutions on the benzotriazole ring displayed enhanced antibacterial and antifungal activities compared to their parent structures .
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of benzotriazole derivatives on various cancer cell lines, it was found that certain modifications led to increased apoptotic activity in colorectal cancer cells. The study highlighted the potential for developing these compounds as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
